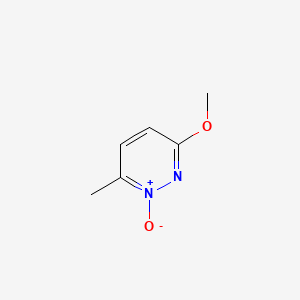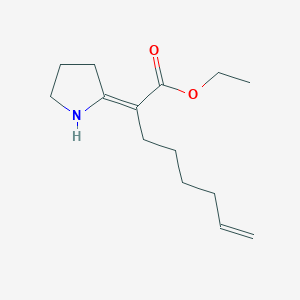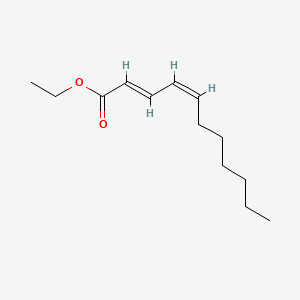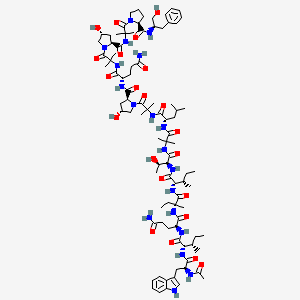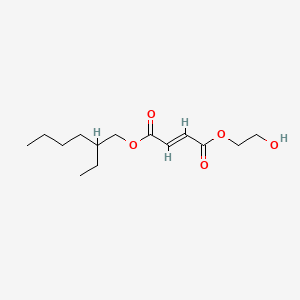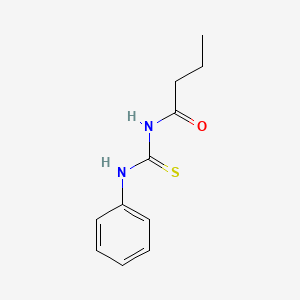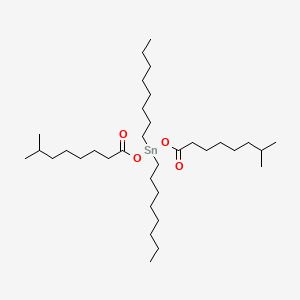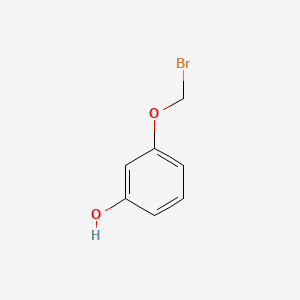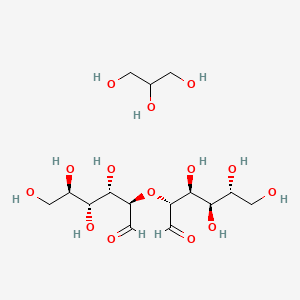
d-Glucose, ether with glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to light yellow crystalline powder that is highly soluble in water and hygroscopic . This compound is known for its stability at room temperature and is used in various applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with glycerol typically involves the reaction of glucose with glycerol under specific conditions. One common method is the etherification reaction, where glucose and glycerol are reacted in the presence of an acid or base catalyst . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale etherification processes. These processes often use continuous reactors and advanced purification techniques to ensure high-quality output. The use of catalysts, such as acidic or basic catalysts, is common in industrial settings to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
d-Glucose, ether with glycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different properties and applications depending on their chemical structure .
Wissenschaftliche Forschungsanwendungen
d-Glucose, ether with glycerol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects and use in drug formulations.
Industry: Used in the production of cosmetics, personal care products, and other industrial applications
Wirkmechanismus
The mechanism of action of d-Glucose, ether with glycerol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy and other essential biomolecules. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to d-Glucose, ether with glycerol include:
Glycerol: A simple polyol compound with three hydroxyl groups.
Glucose: A simple sugar and an essential energy source for living organisms.
Glyceryl ethers: Compounds formed by the reaction of glycerol with various alcohols
Uniqueness
This compound is unique due to its combined properties of glucose and glycerol. This combination results in a compound with enhanced solubility, stability, and hygroscopicity, making it suitable for various applications in different fields .
Eigenschaften
CAS-Nummer |
100402-60-6 |
|---|---|
Molekularformel |
C15H30O14 |
Molekulargewicht |
434.39 g/mol |
IUPAC-Name |
propane-1,2,3-triol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C3H8O3/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;4-1-3(6)2-5/h3-14,17-22H,1-2H2;3-6H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChI-Schlüssel |
VDBLFKODSKYWQX-NWVPAHFOSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O.C(C(CO)O)O |
Kanonische SMILES |
C(C(CO)O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


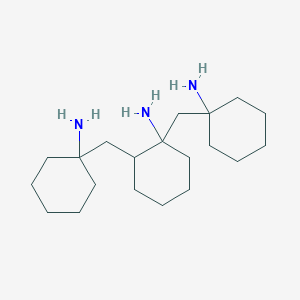
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)

